molecular formula C25H42O5 B190781 Methyl cholate CAS No. 1448-36-8

Methyl cholate

Cat. No. B190781
CAS RN: 1448-36-8
M. Wt: 422.6 g/mol
InChI Key: DLYVTEULDNMQAR-SRNOMOOLSA-N
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Description

Methyl cholate is the methyl ester form of Cholic acid . Cholic acid is one of the major bile acids produced by the liver, where it is synthesized from cholesterol . The molecular formula of Methyl cholate is C25H42O5 .


Chemical Reactions Analysis

A study on the formation and desolvation mechanism of Methyl cholate solvates was conducted . The study found that solvate formation was associated with the possibility for more efficient packing in structures containing solvent molecules .

Scientific Research Applications

1. Supramolecular Chemistry

  • Application : Methyl cholate is used as a building block for supramolecular chemistry, specifically in the creation of macrocyclic and acyclic receptors for anions and carbohydrates .
  • Method : The first step involves the 3,7-bisacetylation of methyl cholate to differentiate between the 7α and 12α hydroxyl groups. This is followed by oxidation to give a ketone, which is then converted via oxime to a scaffold. This scaffold is used to prepare enantioselective carboxylate receptors .

2. Drug and Nutrient Applications

  • Application : Methyl cholate has been used as a therapeutic agent in various diseases and conditions. It also has potential applications as a nutrient .

3. Facilitated Transport of Metal Ions and Carbohydrates

  • Application : Methyl cholate is used in the facilitated transport of metal ions and carbohydrates .

4. Chemical Modification and Synthesis

  • Application : Methyl cholate is used in the chemical modification and synthesis of bile acids, which have applications as drugs and nutrients .
  • Method : The selective oxidation of methyl cholate to the methyl 7α,12α-dihydroxy−3–keto−5β-cholanate is one of the methods used .

5. Anti-Inflammatory and Antitumor Agent

  • Application : Methyl cholate is used as an anti-inflammatory and antitumor agent .

6. Absorption Enhancer

  • Application : Methyl cholate is used as an absorption enhancer, increasing the solubility of hydrophobic drugs or by increasing the fluidity of the apical and basolateral membranes .

7. Bile Acid Synthesis

  • Application : Methyl cholate is used in the synthesis of bile acids, which have applications as drugs and nutrients .
  • Method : The selective oxidation of methyl cholate to the methyl 7α,12α-dihydroxy−3–keto−5β-cholanate is one of the methods used .

8. Building Blocks for Supramolecular Chemistry

  • Application : Methyl cholate is used as a building block for supramolecular chemistry, specifically in the creation of macrocyclic and acyclic receptors for anions and carbohydrates .
  • Method : The first step involves the 3,7-bisacetylation of methyl cholate to differentiate between the 7α and 12α hydroxyl groups. This is followed by oxidation to give a ketone, which is then converted via oxime to a scaffold. This scaffold is used to prepare enantioselective carboxylate receptors .

Safety And Hazards

Methyl cholate is considered toxic and contains a pharmaceutically active ingredient . It’s recommended to handle it only if trained and familiar with handling potent active pharmaceutical ingredients . It’s also advised to keep it away from food, drink, and animal feeding stuffs .

Future Directions

While specific future directions for Methyl cholate are not mentioned in the search results, it’s worth noting that understanding its metabolic pathways and action mechanisms might contribute to the design of nutritional interventions as promising treatments .

properties

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYVTEULDNMQAR-SRNOMOOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Methyl cholate
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Product Name

Methyl cholate

CAS RN

1448-36-8
Record name Methyl cholate
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Record name Methyl cholate
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Record name Methyl cholate
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Record name METHYL CHOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
A Al-Aboudi, MY Mohammad, S Haddad, R Al-Far… - Steroids, 2009 - Elsevier
… niger, so this organism can be used to convert methyl cholate to the corresponding 7-oxo … be the reason for not obtaining the 12-oxo methyl cholate in this study. It is worth noting that …
Number of citations: 21 www.sciencedirect.com
A Be̅rziņš, A Trimdale, A Kons… - Crystal Growth & …, 2017 - ACS Publications
… Solvate formation and the desolvation mechanism of 25 obtained methyl cholate solvates were … In crystal structures several different methyl cholate conformers were observed, as …
Number of citations: 31 pubs.acs.org
H Hassoune, T Rhlalou, JF Verchère - Desalination, 2009 - Elsevier
… methyl cholate in … methyl cholate. The HOCH2 group is necessary for stable carrier–sugar complexes, this can be explained by the long distance between O-3 and O-12 of methyl cholate…
Number of citations: 25 www.sciencedirect.com
K Miki, A Masui, N Kasai, W Goonewardena… - … Section C: Crystal …, 1992 - scripts.iucr.org
… The molar ratio between methyl cholate (MC) and the guest molecules (methanol and 2-propanol) is 1:1. The crystal structures are isomor- phous. The MC molecules form layered …
Number of citations: 21 scripts.iucr.org
RT Blickenstaff, B Orwig - The Journal of Organic Chemistry, 1969 - ACS Publications
… would be pertinent to methyl cholate, the three monohydroxy steroids were treated with acetic anhydride and pyridine underconditions similar to those which convert methyl cholate into …
Number of citations: 19 pubs.acs.org
S Broderick, AP Davis, RP Williams - Tetrahedron letters, 1998 - Elsevier
… 4 Herein we report the first synthesis of 2, a tris-deoxa-tris-aza analogue of methyl cholate, and the preliminary characterisation of its solution properties at neutral and acidic pH. In …
Number of citations: 65 www.sciencedirect.com
H Hassoune, T Rhlalou, M Métayer… - Journal of membrane …, 2005 - Elsevier
… This work reports the first SLMs containing methyl cholate as carrier for the transport of sugars. A detailed study of the influence of the solvent on the permeability was made, in order to …
Number of citations: 23 www.sciencedirect.com
BW Foster, RL Huggins, J Robeson, ET Adams Jr - Biophysical Chemistry, 1982 - Elsevier
MIXED ASSOCIATION OF CHOLESTEROL WITH METHYL CHOLATE AND METHYL … be present; here A 3 cholesterol and B = methyl cholate. Thus, the first model assumed that …
Number of citations: 6 www.sciencedirect.com
H Hassoune, T Rhlalou, MA Frouji, C Chappey… - Desalination, 2006 - Elsevier
… In fact, the ester methyl cholate 1b (Fig. 1) was reported to be an efficient carrier for sugars in supported liquid membranes [11]. Molecular recognition of sugars by methyl cholate in …
Number of citations: 33 www.sciencedirect.com
W Goonewardena, M Miyata, K Takemoto - Polymer journal, 1991 - researchgate.net
… T " We now find that methyl cholate (MC) among these hosts can serve as … The inclusion compound of a monomer with methyl cholate was prepared as follows; 1.0 g of methyl cholate …
Number of citations: 6 www.researchgate.net

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